molecular formula C20H14O4 B14690909 2,4-Hexadiynylene dibenzoate CAS No. 24996-65-4

2,4-Hexadiynylene dibenzoate

Cat. No.: B14690909
CAS No.: 24996-65-4
M. Wt: 318.3 g/mol
InChI Key: JCZJRGIBGWSWTP-UHFFFAOYSA-N
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Description

2,4-Hexadiynylene dibenzoate is a symmetric diacetylene compound known for its unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Hexadiynylene dibenzoate can be synthesized through the esterification of 2,4-hexadiyne-1,6-diol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the dibenzoate ester .

Industrial Production Methods

The use of continuous flow reactors and efficient separation techniques would be essential to optimize yield and purity in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2,4-Hexadiynylene dibenzoate primarily undergoes polymerization reactions. It can participate in topochemical polymerization, where the compound polymerizes in the solid state upon exposure to heat or UV light. This reaction is highly dependent on the molecular packing and crystal structure of the compound .

Common Reagents and Conditions

The polymerization of this compound can be initiated using heat or UV irradiation. The presence of specific catalysts or initiators is not typically required for this process, as the reaction is driven by the inherent reactivity of the diacetylene moiety .

Major Products

The major product of the polymerization of this compound is a poly(diacetylene) polymer. This polymer exhibits unique optical and electronic properties, making it of interest for various applications in materials science .

Mechanism of Action

The primary mechanism by which 2,4-hexadiynylene dibenzoate exerts its effects is through topochemical polymerization. This process involves the alignment of diacetylene monomers in a specific crystalline arrangement, which then polymerize upon exposure to heat or UV light. The resulting polymer chains are highly conjugated, leading to unique optical and electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Hexadiynylene dibenzoate is unique due to its specific ester groups and the resulting properties of its polymerization products. The benzoate groups contribute to the stability and reactivity of the compound, making it particularly suitable for applications in materials science .

Properties

CAS No.

24996-65-4

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

6-benzoyloxyhexa-2,4-diynyl benzoate

InChI

InChI=1S/C20H14O4/c21-19(17-11-5-3-6-12-17)23-15-9-1-2-10-16-24-20(22)18-13-7-4-8-14-18/h3-8,11-14H,15-16H2

InChI Key

JCZJRGIBGWSWTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC#CC#CCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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